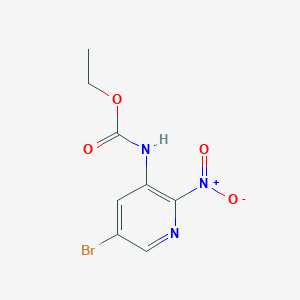
5-Ethynylthiophene-2-carbaldehyde
Overview
Description
5-Ethynylthiophene-2-carbaldehyde is a chemical compound with the linear formula C7H4OS . It has a molecular weight of 136.17 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Molecular Structure Analysis
The molecular structure of 5-Ethynylthiophene-2-carbaldehyde is represented by the formula C7H4OS . The InChI code for this compound is 1S/C7H4OS/c1-2-6-3-4-7(5-8)9-6/h1,3-5H .Physical And Chemical Properties Analysis
5-Ethynylthiophene-2-carbaldehyde is a pale brown to dark brown liquid or crystals . The compound has a molecular weight of 136.17100 . Unfortunately, the density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Fluorescent Sensing
5-Ethynylthiophene-2-carbaldehyde shows potential in fluorescent sensing applications. For instance, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) has been synthesized and characterized, demonstrating strong fluorescence quenching in the presence of Fe3+ ions, with little to no quenching observed for other metal ions. This specificity makes it a promising candidate for detecting iron ions in various environments (Zhang et al., 2016).
Chemical Synthesis
5-Ethynylthiophene-2-carbaldehyde plays a significant role in the synthesis of various chemical compounds. For example, it reacts with alkylethynylmagnesium halides to produce thienyl acetylenic alcohols, which can be further oxidized to corresponding ketones. These reactions and their products are of interest for various chemical synthesis applications, including pharmaceuticals and materials science (Nakhmanovich et al., 1970).
Photophysical Properties
The compound also finds use in studying photophysical properties. Studies on push-pull chromophoric extended styryls derived from 5,5′-(9-ethyl-9H-carbazole-3,6-diyl)bis(2-morpholinothiazole-4-carbaldehyde) provide insights into intramolecular charge transfer, fluorescence, and quantum yield in various solvents. These findings are crucial for developing materials with specific optical properties (Telore et al., 2015).
Potential Applications in Covert Marking
The synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines derived from N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes show potential for applications in covert marking. These compounds exhibit moderate to high fluorescence quantum yields and have been explored for their use as invisible ink dyes, demonstrating the versatility of 5-Ethynylthiophene-2-carbaldehyde derivatives in specialized applications like security and anti-counterfeiting measures (Bogza et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-ethynylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4OS/c1-2-6-3-4-7(5-8)9-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLOQUDYRSUFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572341 | |
| Record name | 5-Ethynylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylthiophene-2-carbaldehyde | |
CAS RN |
206768-21-0 | |
| Record name | 5-Ethynylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)


![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)


![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)




